molecular formula C12H10S2 B1196716 4,4'-Biphenyldithiol CAS No. 6954-27-4

4,4'-Biphenyldithiol

Cat. No.: B1196716
CAS No.: 6954-27-4
M. Wt: 218.3 g/mol
InChI Key: VRPKUXAKHIINGG-UHFFFAOYSA-N
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Description

4,4’-Biphenyldithiol, also known as Biphenyl-4,4’-dithiol, is an organic compound with the molecular formula C12H10S2. It is a derivative of biphenyl, where two thiol groups (-SH) are attached to the para positions of the biphenyl structure. This compound is known for its ability to form self-assembled monolayers on various surfaces, making it valuable in materials science and nanotechnology .

Mechanism of Action

Target of Action

4,4’-Biphenyldithiol primarily targets surfaces of various materials, including metals and semiconductors . It forms a self-assembled monolayer on these surfaces, attaching one thiol group to the surface while the other creates nucleation sites for other functional groups .

Mode of Action

The compound interacts with its targets through the formation of a self-assembled monolayer . This interaction is facilitated by the presence of two thiol groups in the molecule, which allow it to attach to the surface and create nucleation sites . The nature and positions of the substituents on the phenyl rings determine the features of the potential energy surfaces .

Biochemical Pathways

It’s known that the compound plays a role in the internal rotation of the biphenyl moiety, as described by the nuclear wavepacket dynamics . This process is crucial for the conformational variations of the biphenyl moieties in the nanojunctions, which affect their transport properties .

Pharmacokinetics

It’s known that the compound is a solid at room temperature and has a melting point of 165-174 °c .

Result of Action

The molecular and cellular effects of 4,4’-Biphenyldithiol’s action primarily involve changes in the conformation and transport properties of the targeted surfaces . The compound’s ability to form a self-assembled monolayer and create nucleation sites allows for the functionalization of surfaces, which can be used in various applications .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4,4’-Biphenyldithiol. For instance, the compound’s ability to form a self-assembled monolayer can be affected by the properties of the surface it’s interacting with . Additionally, the compound’s conductance, a key aspect of its functionality, has been found to depend on the torsion angle between the phenyl rings, which can be influenced by environmental conditions .

Biochemical Analysis

Biochemical Properties

4,4’-Biphenyldithiol plays a crucial role in biochemical reactions, particularly in the formation of self-assembled monolayers. It interacts with various enzymes and proteins, forming stable bonds through its thiol groups. These interactions often involve the formation of disulfide bonds, which are essential for the structural integrity and function of many biomolecules. For instance, 4,4’-Biphenyldithiol can interact with enzymes involved in redox reactions, influencing their activity and stability .

Cellular Effects

The effects of 4,4’-Biphenyldithiol on cells and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. By forming disulfide bonds with cellular proteins, 4,4’-Biphenyldithiol can modulate the activity of key signaling molecules, thereby affecting various cellular functions. Additionally, its impact on gene expression can lead to changes in the production of proteins involved in metabolic pathways, further influencing cellular metabolism .

Molecular Mechanism

At the molecular level, 4,4’-Biphenyldithiol exerts its effects through the formation of self-assembled monolayers and disulfide bonds. These interactions can lead to enzyme inhibition or activation, depending on the specific biomolecules involved. For example, the binding of 4,4’-Biphenyldithiol to certain enzymes can inhibit their activity by blocking their active sites or altering their conformation. Conversely, it can also activate enzymes by stabilizing their active forms .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,4’-Biphenyldithiol can change over time due to its stability and degradation properties. Studies have shown that this compound can maintain its stability under specific conditions, allowing for prolonged interactions with cellular components. Over time, it may undergo degradation, leading to changes in its biochemical activity and long-term effects on cellular function. These temporal effects are crucial for understanding the compound’s behavior in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 4,4’-Biphenyldithiol vary with different dosages in animal models. At low doses, it may exhibit beneficial effects by modulating enzyme activity and cellular functions. At high doses, it can lead to toxic or adverse effects, such as oxidative stress and cellular damage. Understanding the threshold effects and toxicology of 4,4’-Biphenyldithiol is essential for its safe application in biomedical research and potential therapeutic uses .

Metabolic Pathways

4,4’-Biphenyldithiol is involved in various metabolic pathways, particularly those related to redox reactions and disulfide bond formation. It interacts with enzymes such as oxidoreductases, which play a key role in maintaining cellular redox balance. These interactions can influence metabolic flux and the levels of metabolites, thereby affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 4,4’-Biphenyldithiol is transported and distributed through specific transporters and binding proteins. These mechanisms ensure its proper localization and accumulation in target areas, where it can exert its biochemical effects. The transport and distribution of 4,4’-Biphenyldithiol are critical for its function and efficacy in various applications .

Subcellular Localization

The subcellular localization of 4,4’-Biphenyldithiol is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its activity and function, as it allows 4,4’-Biphenyldithiol to interact with specific biomolecules and participate in localized biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4’-Biphenyldithiol is typically synthesized through the reduction of 4,4’-dinitrobiphenyl. The process involves the following steps:

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory preparation route with potential scaling adjustments to accommodate larger quantities.

Chemical Reactions Analysis

4,4’-Biphenyldithiol undergoes various chemical reactions, including:

Oxidation:

    Reagents and Conditions: Oxidation can be carried out using oxidizing agents such as hydrogen peroxide or iodine.

    Products: The oxidation of 4,4’-Biphenyldithiol typically results in the formation of disulfides.

Reduction:

    Reagents and Conditions: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Products: The reduction process regenerates the thiol groups.

Substitution:

    Reagents and Conditions: Substitution reactions can occur with halogenating agents or other electrophiles.

    Products: These reactions can lead to the formation of various substituted biphenyl derivatives.

Scientific Research Applications

4,4’-Biphenyldithiol has a wide range of applications in scientific research:

Chemistry:

Biology and Medicine:

    Biosensors: 4,4’-Biphenyldithiol is used in the development of biosensors due to its ability to form stable monolayers on sensor surfaces.

    Drug Delivery: Its functionalization capabilities make it useful in designing drug delivery systems.

Industry:

Comparison with Similar Compounds

  • 4,4’-Dimercaptobiphenyl
  • 4,4’-Dibromobiphenyl
  • 4,4’-Diiodobiphenyl

Comparison: 4,4’-Biphenyldithiol is unique due to its ability to form self-assembled monolayers with high stability and its versatility in functionalizing various surfaces. Compared to its analogs, such as 4,4’-Dimercaptobiphenyl, it offers better performance in creating organized monolayers and functionalizing nanoparticles .

Properties

IUPAC Name

4-(4-sulfanylphenyl)benzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10S2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRPKUXAKHIINGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)S)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60219797
Record name 4,4'-Thiobiphenyl
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Molecular Weight

218.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6954-27-4
Record name [1,1′-Biphenyl]-4,4′-dithiol
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Record name 4,4'-Thiobiphenyl
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Record name 4,4'-Biphenyldithiol
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Record name 4,4'-Thiobiphenyl
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Record name [1,1'-biphenyl]-4,4'-dithiol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4,4'-Biphenyldithiol interact with metal surfaces?

A1: this compound exhibits a strong affinity for metal surfaces, particularly gold and silver, forming self-assembled monolayers (SAMs). [, , , ] The sulfur atoms in the dithiol group chemically adsorb onto the metal surface, creating a well-ordered monolayer. [, , , ] This interaction is crucial for applications in molecular electronics and sensing.

Q2: What is the role of the phenyl rings in BPDT's interaction with metal surfaces?

A2: The phenyl rings in BPDT influence its orientation and packing on the metal surface. [] Studies suggest that the phenyl rings prefer a perpendicular orientation to the surface, maximizing π-π interactions between adjacent molecules. [, ]

Q3: How does the presence of this compound on a metal surface affect its electrochemical properties?

A3: The formation of a BPDT SAM on a metal electrode can significantly influence its electrochemical behavior. [, , ] For instance, it can act as a molecular wire, facilitating electron transfer between the electrode and redox-active species in solution. [, , ]

Q4: Can you elaborate on the structure of this compound and provide spectroscopic data?

A4: this compound consists of two phenyl rings connected by a single bond, with each ring bearing a thiol (-SH) group at the para position. Its molecular formula is C12H10S2, and its molecular weight is 218.33 g/mol. [, ] Spectroscopic characterization reveals characteristic vibrational bands in Raman and Infrared spectroscopy, particularly those associated with C-H, C-C, and C-S bonds. [, , , ] DFT calculations have been instrumental in assigning these vibrational modes. [, ]

Q5: Is this compound stable under ambient conditions?

A5: While BPDT is relatively stable in its solid state, the thiol groups are susceptible to oxidation, particularly in solution and under ambient conditions. [, ] This can lead to the formation of disulfides, impacting its performance in applications requiring free thiol groups. [, ]

Q6: What strategies can be employed to enhance the stability of this compound-based systems?

A6: Several approaches can be considered to improve BPDT stability: * Controlled environment: Conducting experiments under inert atmosphere and using degassed solvents can minimize oxidation. []* Protective layers: Introducing protective layers on top of the BPDT SAM can shield it from oxidizing agents. [, ]* Molecular design: Modifying the BPDT structure, such as introducing bulky substituents near the thiol groups, can hinder oxidation. []

Q7: What are the potential applications of this compound in material science and nanotechnology?

A7: BPDT's unique properties make it a promising candidate for various applications, including:

  • Molecular electronics: Building blocks for molecular wires, diodes, and transistors due to its ability to form well-defined junctions with metal electrodes. [, , , ]
  • Sensing: Development of highly sensitive and selective sensors for detecting specific analytes, leveraging its ability to form SAMs and interact with target molecules. [, , ]
  • Catalysis: Anchoring catalytic metal nanoparticles onto surfaces, creating efficient heterogeneous catalysts. [, ]
  • Surface modification: Tuning the surface properties of materials by forming SAMs, influencing their wettability, adhesion, and biocompatibility. [, , ]

Q8: How have computational methods contributed to our understanding of this compound?

A8: Computational studies, particularly Density Functional Theory (DFT) calculations, have been crucial in understanding BPDT's electronic structure, vibrational modes, and interactions with metal surfaces. [, , , ] These calculations provide valuable insights into the relationship between its structure and properties, guiding experimental design and interpretation.

Q9: How does modifying the structure of this compound, such as introducing substituents, affect its properties and applications?

A9: Structural modifications can significantly alter BPDT's properties:

  • Electronic properties: Introducing electron-donating or electron-withdrawing groups can tune its energy levels, impacting its conductivity and potential applications in molecular electronics. [, , ]
  • Self-assembly: Modifying the size and nature of substituents can influence its packing on surfaces, affecting the morphology and properties of the resulting SAMs. [, , ]
  • Stability: Bulky substituents near the thiol groups can provide steric hindrance, potentially enhancing its resistance to oxidation. [, ]

Q10: Are there any known safety concerns associated with handling this compound?

A10: As with any chemical, appropriate safety precautions should be taken when handling BPDT. While detailed toxicological data may be limited, it's advisable to handle it in a well-ventilated area using appropriate personal protective equipment to minimize exposure. []

Q11: What are the potential environmental implications of using this compound, and are there strategies to mitigate them?

A11: While extensive ecological data on BPDT is limited, responsible practices should be followed to minimize environmental release. [, ] This includes proper waste disposal, recycling solvents, and exploring alternative, more environmentally friendly synthetic routes or substitute molecules where feasible. []

Q12: What are the future research directions for this compound?

A12: Research on BPDT is poised for further exploration in areas such as:

  • Developing novel molecular electronic devices: Exploring its potential in fabricating high-performance molecular diodes, transistors, and memory devices. [, , ]
  • Designing advanced sensing platforms: Creating highly sensitive and selective sensors for environmental monitoring, medical diagnostics, and food safety applications. [, , ]
  • Improving stability and processability: Developing strategies to enhance its stability under ambient conditions and exploring its incorporation into different device architectures. [, , ]

Q13: How can cross-disciplinary collaborations advance this compound research?

A13: Collaboration between chemists, physicists, materials scientists, and engineers is crucial to drive innovation in BPDT research. Combining expertise in synthesis, characterization, device fabrication, and theoretical modeling can lead to breakthroughs in its applications and unlock its full potential. [, , , ]

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